
Ethyl 3,4-dibromo-5-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dibromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of two bromine atoms and one chlorine atom attached to the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dibromo-5-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. One common method is as follows:
Bromination: Ethyl benzoate is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring.
Chlorination: The dibromo compound is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom at the 5 position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and precise temperature and pressure controls can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3,4-dibromo-5-chlorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (OR⁻).
Reduction: The compound can be reduced to form ethyl 3,4-dibromo-5-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the compound can lead to the formation of ethyl 3,4-dibromo-5-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3,4-dihydroxy-5-chlorobenzoate, ethyl 3,4-diamino-5-chlorobenzoate.
Reduction: Ethyl 3,4-dibromo-5-chlorobenzyl alcohol.
Oxidation: Ethyl 3,4-dibromo-5-chlorobenzoic acid.
科学的研究の応用
Ethyl 3,4-dibromo-5-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of ethyl 3,4-dibromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
類似化合物との比較
Ethyl 3,4-dibromo-5-chlorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 3,4-dibromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological properties.
Ethyl 3,4-dichloro-5-bromobenzoate: Contains two chlorine atoms and one bromine atom. The difference in halogen substitution can affect its chemical behavior and applications.
Ethyl 3,4-dibromo-5-iodobenzoate:
Ethyl 3,4
特性
CAS番号 |
1160574-83-3 |
|---|---|
分子式 |
C9H7Br2ClO2 |
分子量 |
342.41 g/mol |
IUPAC名 |
ethyl 3,4-dibromo-5-chlorobenzoate |
InChI |
InChI=1S/C9H7Br2ClO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
InChIキー |
NDQVOMSACBVPJP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


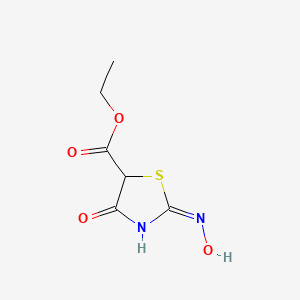
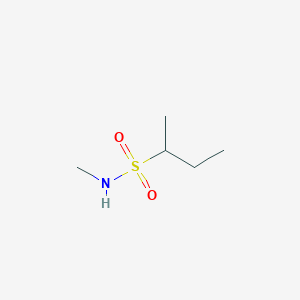
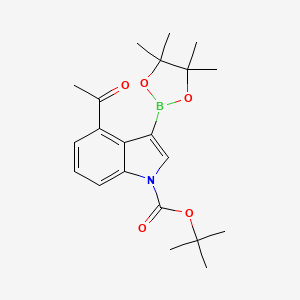
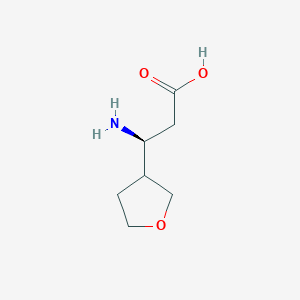

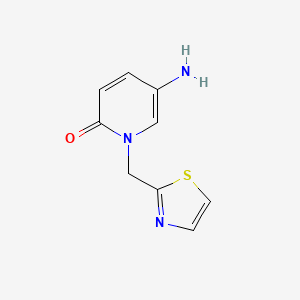
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


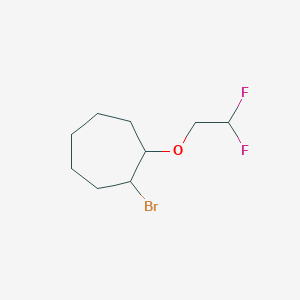
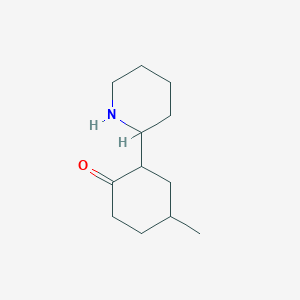
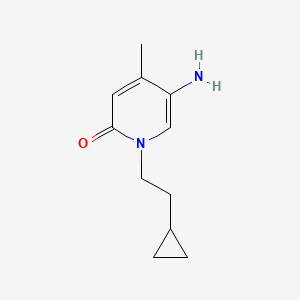
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
